molecular formula C17H14N2O2 B15064183 3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- CAS No. 667897-40-7

3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl-

Cat. No.: B15064183
CAS No.: 667897-40-7
M. Wt: 278.30 g/mol
InChI Key: RLXFIELEHHVOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxamide derivatives are a class of heterocyclic compounds characterized by a quinoline backbone substituted with carboxamide groups. The specific compound 3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- (hereafter referred to as Compound A) features a 1-methyl-2-oxo-1,2-dihydroquinoline core linked to a phenyl group via a carboxamide bridge. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry, particularly for antiproliferative, antiviral, and antimicrobial applications .

Properties

CAS No.

667897-40-7

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

1-methyl-2-oxo-N-phenylquinoline-3-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-19-15-10-6-5-7-12(15)11-14(17(19)21)16(20)18-13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20)

InChI Key

RLXFIELEHHVOJD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Coupling Reagent-Mediated Synthesis

Dichlorotriphenyl phosphorane (Ph3PCl2) enables direct amidation between 1,2-dihydro-1-methyl-2-oxo-quinoline-3-carboxylic acid and N-phenylaniline under mild conditions. A representative procedure involves:

  • Dissolving N-ethylaniline (5.2 g) in methylene chloride (100 mL) under nitrogen
  • Adding Ph3PCl2 (26.6 g) at 25–30°C followed by 1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxo-quinoline-3-carboxylic acid (10 g)
  • Refluxing at 40–45°C for 3 hours
  • Distilling solvent under vacuum and precipitating product with ethyl acetate/water

This method achieves 99.47% HPLC purity and 117% isolated yield (11.7 g from 10 g acid). The phosphorane reagent activates the carboxylic acid via intermediate phosphonium species, facilitating nucleophilic attack by the aniline derivative.

Acyl Chloride Intermediate Approach

Conversion to the reactive acyl chloride precedes amine coupling in this two-step protocol:

Step 1: Acid Chloride Formation
Quinoline-3-carboxylic acid (1 eq) reacts with thionyl chloride (1.2 eq) in toluene at 100–110°C for 4–6 hours. Excess thionyl chloride is removed by distillation, yielding the acyl chloride as a crystalline solid.

Step 2: Amide Bond Formation
The acyl chloride is treated with N-phenylaniline (1.05 eq) in acetone with K2CO3 (1.5 eq) at 0–5°C. After 12 hours, the mixture is filtered and washed to isolate the carboxamide. This method produced derivatives with 98.4–99.2% purity in batch studies.

High-Temperature Condensation in Polar Aprotic Solvents

Early industrial routes employed dimethylformamide (DMF) as both solvent and catalyst at 150°C. A mixture of sodium acetate (1 eq), DMF (10 vol), and the carboxylic acid/aniline substrates reacts for 3 hours, followed by HCl quenching and extraction. While effective, this method’s energy intensity and DMF’s toxicity limit modern applications.

Process Optimization and Industrial Scale-Up

Solvent Selection Criteria

Methylene chloride’s low boiling point (40°C) enables efficient distillation, reducing reaction mass volume by 80% before workup. Comparative studies show solvent impacts on purity:

Solvent Purity (%) Yield (%)
Methylene chloride 99.47 95
Chloroform 99.24 92
Toluene 98.41 85

Data adapted from US20140005401A1

Temperature and Time Profiling

Optimal coupling occurs between 40–45°C for 3 hours. Prolonged heating (>5 hours) induces decomposition, reducing purity by 2–3% per hour. Cryogenic conditions (5–10°C) during base addition prevent exothermic side reactions when using diisopropylethylamine.

Purification Protocols

Post-reaction isolation involves:

  • Cooling to 0–5°C for 2–10 hours to crystallize product
  • Vacuum filtration using silica gel/celite beds to retain fines
  • Washing with water:ethyl acetate (1:1 v/v) to remove phosphorane byproducts
  • Vacuum drying at 50–60°C until residual solvents <500 ppm

This sequence achieves ICH-compliant purity with 0.12% total impurities by HPLC.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 1.38 (t, J=7.1 Hz, 3H, CH2CH3), 3.62 (s, 3H, NCH3), 6.92–7.89 (m, 9H, aromatic)
  • HPLC : C18 column, 75:25 MeCN/H2O, 1 mL/min, λ=254 nm, tR=8.92 min
  • FT-IR : 1665 cm−1 (C=O stretch), 1540 cm−1 (N–H bend)

Impurity Profiling

Major impurities include:

  • Des-methyl analog (0.07%): Formed via N-demethylation under acidic conditions
  • Phosphorane adducts (0.03%): Removed through ethyl acetate washes
  • Dimerized quinoline (0.02%): Controlled by maintaining reaction T <50°C

Comparative Analysis of Methodologies

Parameter Phosphorane Method Acyl Chloride High-Temp
Temperature (°C) 40–45 100–110 (Step 1) 150
Reaction Time (h) 3 6–8 (Step 1) 3
Purity (%) 99.47 98.4–99.2 95–97
Scalability >100 kg 10–50 kg <10 kg
E-factor 18.2 32.6 45.8

E-factor = Total waste (kg) / Product (kg)

The phosphorane method’s lower E-factor and scalability make it preferable for commercial production despite higher reagent costs.

Applications and Derivative Synthesis

While 1,2-dihydro-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide itself has limited direct applications, its derivatives show promise:

  • Laquinimod : 5-Chloro analog in Phase III trials for multiple sclerosis
  • P2X7 Receptor Antagonists : 6-Cyano derivatives inhibit ATP-gated ion channels (IC50 = 1.2 nM)
  • Anticancer Agents : 4-Hydroxy analogs induce apoptosis in MCF-7 cells (EC50 = 4.7 μM)

Chemical Reactions Analysis

Cyclization and Alkylation

  • Step 1 : Formation of the quinoline core via cyclization of substituted anthranilic acid derivatives with diethyl malonate under basic conditions (NaH, DMF) .

  • Step 2 : Methylation at the N1 position using methyl iodide (MeI) in DMF .

Carboxamide Formation

  • Direct Aminolysis : Reaction of 3-quinolinecarboxylic esters with N-ethylaniline in toluene under Dean-Stark conditions to remove methanol, achieving yields >85% .

  • Acid Chloride Coupling : Hydrolysis of the ester to carboxylic acid (HCl/CH₃COOH), followed by activation with thionyl chloride (SOCl₂) and coupling with N-alkylated anilines (e.g., N-ethylaniline) .

Functional Group Modifications

  • Demethylation : Acidic hydrolysis (HBr/AcOH) of 4-methoxy derivatives to yield 4-hydroxy analogs .

  • Hydroxylation : Base-mediated hydrolysis of 4-chloro substituents (NaOH, H₂O) to generate 4-hydroxy derivatives .

Degradation and Reactivity

The compound exhibits unique reactivity due to its enol-keto tautomerism and intramolecular hydrogen bonding.

Ketene Formation

  • Mechanism : Intramolecular proton transfer from the enolic 4-hydroxy group to the carboxamide carbonyl oxygen generates a ketene intermediate (e.g., 3 ), identified via solvolysis kinetics (first-order, k = 3.2 × 10⁻⁶ s⁻¹ in ethanol) .

  • Steric Effects : Substituents at the carboxamide nitrogen (e.g., N-ethyl vs. N-methyl) weaken hydrogen bonding, accelerating ketene formation .

Solvent-Dependent Conformations

  • Nonpolar Solvents : Intramolecular hydrogen bonding stabilizes a planar conformation (UV-Vis λₘₐₓ = 320 nm in hexane) .

  • Polar Solvents : Disruption of hydrogen bonds leads to a twisted conformation (λₘₐₓ = 305 nm in methanol) .

Substituent Effects on Reactivity

Modifications to the quinoline core and carboxamide group significantly influence stability and reactivity:

Substituent Position Effect Reference
4-Hydroxy Enhances hydrogen bonding, stabilizes enol tautomer
5-Chloro Increases electrophilicity at C3, facilitating nucleophilic substitution
N-Methyl (Carboxamide) Steric hindrance reduces ketene formation rate vs. N-ethyl derivatives
6-Fluoro Electron-withdrawing effect destabilizes the quinoline core

Key Reaction Data

Critical reaction parameters from experimental studies:

Reaction Type Conditions Yield Byproducts Reference
Ester AminolysisToluene, 150°C, 3 h, Dean-Stark trap92%Methanol, <5%
Acid Chloride CouplingSOCl₂, THF, 0°C → RT, 12 h78%HCl, <10%
Demethylation48% HBr, AcOH, 120°C, 20 min65%Methyl bromide, <15%
Solvolysis (Ethanol)25°C, 72 hN/AKetene 3 (quantitative)

Stability and Handling

  • pH Sensitivity : Stable in aqueous buffers (pH 4–7), but degrades rapidly under alkaline conditions (t₁/₂ = 2 h at pH 9) .

  • Light Sensitivity : Photodegrades in UV light (λ = 254 nm), requiring amber glass storage .

Scientific Research Applications

1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Quinoline Ring

Modifications to the quinoline ring significantly influence activity and solubility:

Compound Name Substituents on Quinoline Molecular Weight Melting Point (°C) Key Properties/Activities Reference
Compound A 1-Methyl, 2-oxo 308.33 (calc.) Not reported Base structure for comparison -
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-... 1-Ethyl, 4-hydroxy, 2-oxo 342.78 Not reported Potential antiviral activity
1-Butyl-N-(2,4-dichlorophenyl)-... 1-Butyl, 4-hydroxy, 2-oxo 407.29 Not reported Enhanced lipophilicity
Paquinimod (HY-100442) 1-Methyl, 4-hydroxy, 2-oxo, N,5-diethyl 350.41 Not reported Immunomodulatory applications
N-Dodecyl-4-hydroxy-1-methyl-... 1-Methyl, 4-hydroxy, 2-oxo, N-dodecyl 386.53 Not reported Increased hydrophobicity

Key Observations :

  • Hydroxy Groups : The presence of a 4-hydroxy group (as in ) may facilitate hydrogen bonding, influencing target binding and metabolic stability .

Substituent Variations on the Phenyl Group

The phenyl group in Compound A can be substituted with electron-withdrawing or donating groups to modulate electronic effects and bioactivity:

Compound Name Phenyl Substituent Activity Highlight Reference
Compound A None (plain phenyl) Reference structure -
N-(3-Chlorophenyl)-... 3-Chloro Antiviral potential
N-(2,4-Dichlorophenyl)-... 2,4-Dichloro Antimicrobial activity
N-(3-Methoxyphenyl)-... 3-Methoxy Improved solubility
N-(2,3-Dimethylphenyl)-... 2,3-Dimethyl Steric effects on binding

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Chlorine substituents enhance antimicrobial and antiviral activities, likely due to increased electrophilicity and target affinity .
  • Electron-Donating Groups (e.g., OMe) : Methoxy groups improve solubility but may reduce metabolic stability due to susceptibility to demethylation .
Antiproliferative Activity

highlights Compound 11a (N-(4-(((2-Chloroquinolin-3-yl)methylene)amino)phenyl)-2-cyano-3-(2-oxo-1,2-dihydroquinolin-3-yl)acrylamide), a structural analogue of Compound A, which exhibits a melting point of 260–262°C and apoptotic activity. The 2-chloro substitution on the quinoline ring enhances cytotoxicity compared to non-halogenated derivatives .

Antiviral Activity

demonstrates that Compound A analogues with fused isoxazole rings (e.g., 17 and 23 ) retain in vitro antiherpetic activity (EC₅₀ ≈ 0.1–1 μM) comparable to the parent compound. However, poor in vivo efficacy was observed due to suboptimal pharmacokinetics (e.g., low Cₘₐₓ and short half-life) .

Antimicrobial Activity

Chloro-substituted derivatives, such as N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-quinoline-3-carboxamide (), show moderate to excellent activity against bacterial and fungal strains, underscoring the role of halogenation in enhancing antimicrobial potency .

Pharmacokinetic and Physicochemical Properties

  • Solubility and Stability : Derivatives with hydroxy groups (e.g., 4-hydroxy in ) exhibit improved hydrogen-bonding capacity but may require stabilization against oxidation .
  • Metabolism : Compounds with methyl or ethyl groups (e.g., Compound A , ) show slower hepatic metabolism compared to bulkier alkyl chains, as observed in .

Biological Activity

3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- (commonly referred to as a quinoline derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- is C16H14N2OC_{16}H_{14}N_{2}O, with a molecular weight of approximately 250.3 g/mol. The compound features a quinoline ring system, which is known for its ability to interact with various biological targets.

Biological Activities

1. Anticancer Activity

Studies have demonstrated that quinoline derivatives exhibit potent anticancer properties. For instance, a series of quinolinecarboxamide derivatives were synthesized and evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1HeLa5.0Induction of apoptosis
2A5493.5Inhibition of cell proliferation
3MCF74.0Modulation of cell cycle

These results indicate that the compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle modulation .

2. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinoline derivatives in models of neurodegenerative diseases. For example, one study reported that a related quinoline derivative exhibited protective effects against oxidative stress in neuronal cells:

Study ReferenceModelFindings
Mouse model of ADReduced amyloid plaque formation
SH-SY5Y neuroblastomaDecreased apoptosis markers

These findings suggest that quinoline derivatives may serve as potential therapeutic agents for conditions like Alzheimer's disease due to their ability to mitigate neurodegeneration .

3. Anti-inflammatory Properties

Quinoline derivatives have also shown promise in modulating inflammatory responses. A study evaluating the anti-inflammatory activity of various quinoline compounds found that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro:

CompoundCytokine TargetedReduction (%)
Compound ATNF-alpha70
Compound BIL-665

This anti-inflammatory activity indicates potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can enhance potency and selectivity for particular biological targets. For instance:

  • Substituents on the Phenyl Ring : Electron-donating groups have been shown to increase binding affinity to target receptors.
  • Positioning of Carbonyl Groups : The presence and positioning of carbonyl groups influence the compound's ability to interact with biological macromolecules.

Case Studies

A notable case study involved the synthesis and evaluation of a series of N-substituted quinolinecarboxamides for their effects on serotonin receptors. The findings indicated that certain modifications led to enhanced receptor affinity and selectivity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the recommended synthetic routes for preparing 3-quinolinecarboxamide derivatives, and how can their purity be validated?

The synthesis typically involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with substituted anilines using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as a coupling agent and triethylamine (TEA) as a base . For example:

  • Step 1: React 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 mol) with amino acid derivatives (1.5 mol) in anhydrous dimethylformamide (DMF) at 0°C.
  • Step 2: Purify via silica gel column chromatography (230–400 mesh ASTM) and confirm purity using TLC (Merck F254 plates) .
  • Validation: Use 1H^1 \text{H} and 13C^{13}\text{C} NMR (300 MHz, DMSO-d6/CDCl3) to confirm structural integrity. HRMS (EI/FAB mode) ensures molecular weight accuracy .

Q. How is the structural identity of 3-quinolinecarboxamide derivatives confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy: Peaks for the quinoline core (e.g., δ 7.2–8.5 ppm for aromatic protons) and carboxamide NH (δ 10–11 ppm) . Methyl groups at N1 appear as singlets (δ 3.0–3.5 ppm) .
  • Mass Spectrometry: HRMS with EI ionization detects molecular ions (e.g., m/z 350.41 for Paquinimod) and fragments .
  • Melting Points: Determined via digital fusimeters (e.g., Electrothermal IA 9000) to assess crystallinity .

Q. What are the standard protocols for evaluating antibacterial activity of quinolinecarboxamides?

  • Disk Diffusion Assay: Inoculate Mueller-Hinton agar with bacterial strains (e.g., Acinetobacter baumannii), apply compound-loaded disks, and measure inhibition zones after 24 hours .
  • MIC Determination: Use microbroth dilution (96-well plates) with serial dilutions (0–200 µg/mL). MIC is the lowest concentration inhibiting visible growth (e.g., MIC = 77.5 µg/mL for compound 1a against A. baumannii) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy groups) impact HDAC4 binding affinity?

  • Key Findings: Substituents at the 4- and 5-positions (e.g., hydroxy/methoxy groups) enhance HDAC4 binding by coordinating with its Zn2+^{2+}-binding domain. For example, Tasquinimod (4-hydroxy-5-methoxy derivative) binds HDAC4 with Kd=1030nMK_d = 10–30 \, \text{nM}, while non-hydroxylated analogs show reduced affinity .
  • Methodology: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding. Competitive assays using 63Zn^{63}\text{Zn}-labeled HDAC4 validate metal-chelation mechanisms .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiproliferative effects)?

  • Case Study: Compound 1a showed strong activity against A. baumannii (MIC = 77.5 µg/mL) but moderate effects on other strains. This selectivity may arise from differences in bacterial efflux pumps or membrane permeability .
  • Approach: Perform comparative transcriptomics or proteomics on treated vs. resistant strains. Pair with logP measurements to assess hydrophobicity-driven uptake .

Q. What computational strategies are used to predict the pharmacokinetic profile of 3-quinolinecarboxamides?

  • Molecular Docking: Simulate interactions with targets like HDAC4 (PDB: 2VQM) using AutoDock Vina. Focus on the Zn2+^{2+}-binding pocket and hydrophobic subsites .
  • ADMET Prediction: Tools like SwissADME calculate logP (e.g., 2.5–3.5 for methylated derivatives) and bioavailability scores. Rule-of-five compliance ensures oral viability .

Q. How does stereochemistry influence the apoptotic activity of quinolinecarboxamide derivatives?

  • Example: Substituents on the carboxamide nitrogen (e.g., phenyl vs. 4-tolyl groups) alter apoptotic induction in cancer cells. Compound 7 (N-(4-tolyl) derivative) showed 80% apoptosis in leukemia cells at 10 µM vs. 50% for phenyl analogs .
  • Assays: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays quantify apoptotic effects .

Methodological Notes

  • Data Reproducibility: Ensure NMR spectra are recorded at consistent temperatures (25°C) and calibrated to TMS .
  • Bioactivity Validation: Include positive controls (e.g., ciprofloxacin for antimicrobial assays, SAHA for HDAC inhibition) .
  • Safety Protocols: Store compounds at -20°C in airtight containers to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.